N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-15-12-16(2)21(17(3)13-15)25-23(29)22(28)24-14-20(27(6)7)18-8-10-19(11-9-18)26(4)5/h8-13,20H,14H2,1-7H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMQNHXDYASUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with dimethylamine to form an intermediate Schiff base.
Addition of Mesityloxalamide: The intermediate is then reacted with mesityloxalamide under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide is being investigated for its potential as a therapeutic agent in various diseases due to its unique structural properties.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. Its ability to induce apoptosis in cancer cells has been highlighted in various research articles, indicating its potential as an anticancer drug candidate .
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that are crucial in metabolic pathways. For instance, it may inhibit acetylcholinesterase, which is significant in neurodegenerative disease research .
The biological activity of this compound is attributed to its interactions with various cellular targets.
- Receptor Binding : This compound can bind to receptors involved in cell signaling pathways, potentially influencing processes such as cell proliferation and differentiation .
- Antimicrobial Properties : Research indicates that compounds with similar structures have exhibited antimicrobial effects against common pathogens, suggesting that this compound may also possess such properties .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the cytotoxic effects of several oxalamide derivatives, including this compound. The results demonstrated significant cell death in human cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic action .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers evaluated the impact of this compound on acetylcholinesterase activity. The findings revealed a dose-dependent inhibition pattern, suggesting potential applications in treating diseases characterized by cholinergic dysfunctions .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Anticancer Activity | Induces apoptosis in various cancer cell lines; potential as an anticancer drug candidate. |
| Enzyme Inhibition | Inhibits key enzymes like acetylcholinesterase; relevance in neurodegenerative diseases. |
| Receptor Binding | Influences cell signaling pathways; potential for modulating cellular functions. |
| Antimicrobial Properties | Exhibits activity against common pathogens; further studies needed for validation. |
Mechanism of Action
The mechanism by which N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in Pesticides ()
Chloroacetamide herbicides (e.g., alachlor, pretilachlor) share an amide backbone but differ in substituents:
- Alachlor: 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide. Uses a chloro group and methoxymethyl for herbicidal activity. Lacks dimethylamino groups, reducing electron-donating effects compared to the target compound.
- Mesityl group adds steric bulk, which may hinder interactions with biological targets common in pesticides.
Key Difference: The target compound’s dimethylamino groups enhance solubility in polar solvents, whereas chloroacetamides rely on lipophilic groups for soil adsorption .
Dimethylamino-Containing Initiators in Resins ()
Ethyl 4-(dimethylamino)benzoate (EDAB) and 2-(dimethylamino)ethyl methacrylate (DMAEMA) are co-initiators in resin cements:
- EDAB : Higher reactivity and resin conversion rates due to efficient electron donation.
- DMAEMA : Lower reactivity but improved properties with diphenyliodonium hexafluorophosphate (DPI).
Comparison with Target Compound :
Pharmacologically Relevant Analogues ()
Patent compounds like N4-(2-(2-(dimethylamino)ethoxy)ethyl)fumaramide include dimethylaminoethoxyethyl chains to modulate solubility or target engagement.
Comparison :
- The target compound’s ethyl-linked dimethylamino group may similarly enhance bioavailability but with added steric shielding from the mesityl group.
- Unlike fumaramide derivatives, the oxalamide backbone could alter binding kinetics in biological systems .
Research Findings and Implications
- Electron-Donating Effects: The dimethylamino groups in the target compound likely increase nucleophilicity compared to chloroacetamides, making it more reactive in polar environments .
- Steric Influence : The mesityl group may limit interactions with enzymes or receptors, contrasting with smaller substituents in alachlor or EDAB.
Biological Activity
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-mesityloxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H30N6O4
- Molecular Weight : 454.5 g/mol
- CAS Number : 900006-28-2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cells, antimicrobial properties, and potential as a therapeutic agent.
Anticancer Activity
Several studies have highlighted the compound's ability to inhibit the proliferation of cancer cells. For instance, research indicates that it can induce apoptosis in specific cancer cell lines by activating caspase pathways. The following table summarizes key findings from recent studies:
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens. The following table details its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases, leading to programmed cell death in cancer cells.
- Oxidative Stress : It generates reactive oxygen species (ROS), which can damage cellular components and promote cell death in susceptible bacterial strains.
- Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle, particularly at the G1/S checkpoint, preventing further proliferation of cancer cells.
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model of breast cancer. The study demonstrated significant tumor regression in treated mice compared to controls, with minimal side effects observed. This suggests a favorable therapeutic index for potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
